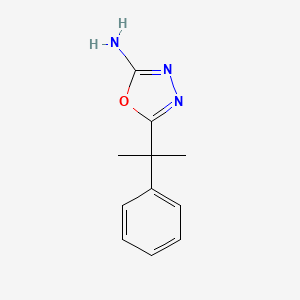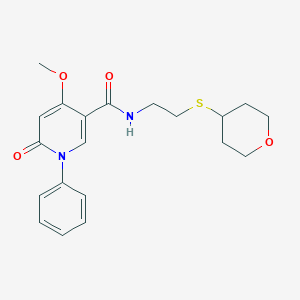
4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as PFP or Pyrazole-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in inflammation, cancer growth, and viral replication. 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide has been found to have a selective binding affinity towards certain targets in the body, which makes it a promising candidate for targeted drug delivery.
Biochemical and Physiological Effects:
4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in the body. It has been found to inhibit the production of inflammatory cytokines, reduce cancer cell proliferation, and inhibit viral replication. 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity towards certain targets in the body, which makes it a promising candidate for targeted drug delivery. However, one limitation of using 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use as a diagnostic tool for certain diseases. 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide has also been investigated for its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, further research is needed to better understand the mechanism of action of 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide and to identify new targets for its therapeutic use.
Méthodes De Synthèse
4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-furylacetaldehyde with 4-amino-1-propyl-1H-pyrazole-3-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide has also been investigated for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-5-16-8-10(13)11(15-16)12(17)14-7-9-4-3-6-18-9/h3-4,6,8H,2,5,7,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVVPHZEAWJJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2-furylmethyl)-1-propyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)

![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)
![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)

![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)
